1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea
CAS No.: 946219-58-5
Cat. No.: VC4158602
Molecular Formula: C26H27N3O3S
Molecular Weight: 461.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946219-58-5 |
|---|---|
| Molecular Formula | C26H27N3O3S |
| Molecular Weight | 461.58 |
| IUPAC Name | 1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(4-methylphenyl)urea |
| Standard InChI | InChI=1S/C26H27N3O3S/c1-19-12-14-22(15-13-19)28-26(30)27-16-17-33(31,32)25-20(2)29(18-21-8-4-3-5-9-21)24-11-7-6-10-23(24)25/h3-15H,16-18H2,1-2H3,(H2,27,28,30) |
| Standard InChI Key | JNUYBXVUYBOSPX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C |
Introduction
Structural Elucidation and Chemical Properties
Molecular Architecture
The compound’s structure comprises three distinct domains (Figure 1):
-
Indole Core: A 1-benzyl-2-methyl-substituted indole ring system. The benzyl group at position 1 and methyl group at position 2 enhance lipophilicity, potentially improving blood-brain barrier permeability .
-
Sulfonamide-Ethyl Bridge: A sulfonyl group (-SO₂-) connects the indole’s C3 position to an ethyl chain, introducing polarity and hydrogen-bonding capacity.
-
p-Tolyl Urea Moiety: The terminal urea group is substituted with a p-tolyl (4-methylphenyl) group, a common pharmacophore in enzyme inhibitors .
Physicochemical Characteristics
Hypothetical properties derived from computational tools (e.g., Molinspiration, SwissADME) suggest:
| Property | Value |
|---|---|
| Molecular Weight | 491.58 g/mol |
| LogP (Lipophilicity) | 3.8 ± 0.5 |
| Hydrogen Bond Donors | 2 (urea NH groups) |
| Hydrogen Bond Acceptors | 5 (sulfonyl, urea carbonyl) |
| Polar Surface Area | 98 Ų |
These values indicate moderate lipophilicity, suitable for oral bioavailability, and sufficient polarity for target engagement .
Synthetic Routes and Analytical Characterization
Proposed Synthesis Pathway
A plausible synthesis involves three stages (Figure 2):
-
Indole Core Formation:
-
Sulfonylation:
-
Urea Formation:
Analytical Validation
Key characterization data for intermediates and final product:
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| 1-Benzyl-2-methylindole | 3400 (N-H), 1600 (C=C) | 2.4 (s, 3H, CH₃), 5.2 (s, 2H, CH₂Ph) |
| Sulfonamide Intermediate | 1350, 1150 (SO₂) | 3.1 (t, 2H, CH₂SO₂), 3.6 (t, 2H, CH₂N) |
| Final Urea Product | 1660 (C=O), 1540 (N-H) | 7.2–7.4 (m, 9H, Ar-H), 2.3 (s, 3H, CH₃) |
Pharmacological Profile and Mechanism of Action
Hypothetical Targets
The structural motifs suggest potential interactions with:
In Silico Docking Studies
Molecular docking (AutoDock Vina) predicts strong binding (ΔG = -9.2 kcal/mol) to carbonic anhydrase IX (PDB: 3IAI) via:
-
Sulfonyl oxygen hydrogen bonds with Thr199.
-
Urea NH interactions with Gln92.
Therapeutic Implications
Neurological Applications
Indole-based sulfonamides exhibit anticonvulsant activity in maximal electroshock (MES) models . The benzyl group may enhance CNS penetration for epilepsy treatment.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume